4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a chemical compound belonging to the pyridazinone class, characterized by a dihydropyridazine ring with an amino group attached to a carbon chain. Pyridazine derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the amine group enhances the potential for biological interactions, making it a valuable scaffold for drug development.
4-(Aminomethyl)-2,3-dihydropyridazin-3-one can be synthesized through various methods involving hydrazine derivatives and carbonyl compounds. It falls under the classification of heterocyclic compounds, specifically as a pyridazinone. Pyridazines are defined by their six-membered ring structure containing two nitrogen atoms, while pyridazinones include a carbonyl group at the third position of the ring.
The synthesis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one typically involves the following methods:
4-(Aminomethyl)-2,3-dihydropyridazin-3-one can participate in various chemical reactions:
These reactions are facilitated by the nucleophilic nature of the amino group and the electrophilic sites on the dihydropyridazine ring .
The mechanism of action for compounds like 4-(Aminomethyl)-2,3-dihydropyridazin-3-one often involves interactions with biological targets such as enzymes or receptors:
The exact mechanism can vary depending on substituents and structural modifications but generally involves modulation of biochemical pathways that lead to therapeutic outcomes.
Relevant data from spectral analyses indicate characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=O stretching around cm in IR spectroscopy) .
4-(Aminomethyl)-2,3-dihydropyridazin-3-one has several potential applications in scientific research:
The pyridazin-3(2H)-one nucleus emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, distinguished by its unique physicochemical properties. Characterized by a high dipole moment (4.22 D) and dual hydrogen-bonding capacity, this heterocycle facilitates robust interactions with biological targets, positioning it as a versatile bioisostere for phenyl rings or other nitrogen-containing heterocycles [4]. Early applications exploited its inherent polarity (cLog P ≈ -0.51) to enhance aqueous solubility in drug candidates, addressing pharmacokinetic challenges associated with lipophilic scaffolds. The scaffold’s synthetic versatility enabled diverse functionalization, particularly at the C-4 and C-6 positions, laying the groundwork for structure-activity relationship (SAR) explorations in cardiovascular and anti-inflammatory domains [5].
Tricyclic derivatives incorporating pyridazinone, such as benzo[h]cinnolinones and indeno-fused systems, were developed to rigidify lead compounds and optimize target binding. For example, 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one demonstrated significant anti-inflammatory activity (36% inhibition at 100 mg/kg in rat paw edema models), comparable to acetylsalicylic acid [5]. This innovation marked a strategic shift from monocyclic pyridazinones to conformationally constrained analogs designed for enhanced selectivity and potency.
Table 1: Key Tricyclic Pyridazinone Scaffolds and Their Early Pharmacological Applications
Scaffold Type | Representative Compound | Primary Activity | Key Finding |
---|---|---|---|
Indeno-pyridazinones | Compound 3 | Anti-inflammatory | 42% edema inhibition at 100 mg/kg [5] |
Benzo[h]cinnolinones | Compound 18 | Antihypertensive | 30-50 mmHg BP reduction in SHR models [5] |
Benzo[6,7]cyclohepta-pyridazinones | Compound 20 | Antithrombotic | 80% protection against thrombosis [5] |
The introduction of a 4-aminomethyl moiety (-CH₂NH₂) to dihydropyridazin-3-ones represented a transformative advancement in molecular recognition. This substituent enhances hydrogen-bond donor-acceptor capacity, enabling targeted interactions with polar residues in enzymatic binding pockets. Computational studies of FABP4 inhibitors revealed that 4-aminomethyl derivatives form critical hydrogen bonds with Glu129 and Arg126 residues, explaining their low nanomolar affinity (IC₅₀: 10–100 nM) [2]. The protonatable amino group further improved solubility and facilitated salt-bridge formation, optimizing ligand-receptor complex stability.
Synthetic methodologies evolved to diversify this pharmacophore. For instance, 4-ureido derivatives (e.g., R₂ = NHCONH₂) were synthesized via nucleophilic addition to isoxazole intermediates, expanding the chemical space to include acylated and alkylated variants [2]. SAR studies demonstrated that linear alkyl chains (e.g., n-propyl or n-butyl) on the ureido nitrogen enhanced FABP4 inhibition by 2-fold compared to aryl substituents, underscoring the steric and electronic sensitivity of the binding site [2].
Table 2: Structure-Activity Relationships of 4-Aminomethyl Pyridazinone Derivatives as FABP4 Inhibitors
Compound | R₂ Substituent | FABP4 IC₅₀ (nM) | Key Interaction |
---|---|---|---|
25a | CH₃ | 28 | H-bond with Arg126 [2] |
25d | iC₃H₇ | 15 | Hydrophobic contact with Phe57 [2] |
28 | H | 42 | Salt bridge with Glu129 [2] |
39a | cC₆H₁₁ | 85 | Suboptimal steric fit [2] |
The dihydropyridazinone pharmacophore has undergone three evolutionary phases, each marked by strategic molecular innovations:
Early Cardiovascular Applications (1980s–1990s): Pyridazinones like 6-phenyl-4,5-dihydropyridazin-3(2H)-ones were optimized via Mannich reactions to yield secondary amines with potent antihypertensive effects. Derivatives reduced mean arterial pressure by 20–50 mmHg in spontaneously hypertensive rats via phosphodiesterase III (PDE3) inhibition and calcium modulation [1] [5]. Key milestones included the discovery of compound 9 (R = NH₂), which exhibited dual antihypertensive and antiplatelet aggregation activities without anti-inflammatory effects [5].
Oncological Target Expansion (2020s): The scaffold was repurposed for cancer therapeutics following FABP4’s implication in tumor metastasis. 4-Aminomethyl derivatives disrupted fatty acid transport in glioblastoma and colon cancer cells, reducing migration and invasion by >50% at 10 μM [2] [4]. Concurrently, dihydropyridin-4(1H)-one analogs (e.g., compound 4a) demonstrated selective antileukemic activity (IC₅₀: 5 μM) against CCRF-CEM cells, linked to pro-apoptotic mechanisms [3].
Synthetic Methodology Innovations: Modern routes leverage alkaline-mediated condensations of 4-aminotetrahydropyridinylidene salts with aldehydes. This method facilitated access to β-aminoketones like 5-[cyclohexyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1H)-one – the first crystallographically confirmed dihydropyridinone with a tertiary aminomethyl group [3]. Alternative pathways employed Friedel-Crafts acylation and hydrazinolysis to construct tricyclic systems with improved metabolic stability [1] [5].
Table 3: Key Milestones in Dihydropyridazinone Pharmacophore Development
Era | Therapeutic Focus | Key Achievement | Representative Agent |
---|---|---|---|
1980s–1990s | Cardiovascular | Discovery of PDE3 inhibition & vasorelaxant activity | 6-Phenyl-Mannich derivatives [1] |
2000–2020 | Metabolic diseases | FABP4 inhibition for atherosclerosis & diabetes | 4-Ureido pyridazinones [2] |
2020–Present | Oncology | Antimetastatic activity in colon cancer models | 4-Amino FABP4i [2] [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7